![molecular formula C14H14N2O2 B499568 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-36-4](/img/structure/B499568.png)
4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
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Overview
Description
“4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” is a chemical compound with the empirical formula C17H13N3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” is 291.30 . The SMILES string representation of the molecule isCC(C=CC(C(O)=O)=C1)=C1C2=NC=CC(C3=CC=CN=C3)=N2
. Physical And Chemical Properties Analysis
“4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” is a solid substance . Its molecular weight is 291.30 , and its empirical formula is C17H13N3O2 .Scientific Research Applications
Luminescent Properties and Stimuli-Responsive Behavior
Pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, making them candidates for optoelectronic applications. For example, compounds containing pyridine and benzamide functionalities demonstrate luminescent behavior in both solution and solid states, and they can form nano-aggregates with enhanced emission in aqueous-DMF solutions. Their AEE behavior varies with solvent polarity, and they exhibit reversible changes between crystalline and amorphous states upon mechanical stimulation, indicating potential uses in sensory and display technologies (Srivastava et al., 2017).
Coordination Chemistry and Molecular Assembly
Compounds with pyridine and benzoic acid moieties are known to form intricate molecular assemblies and coordination polymers, which have implications for materials science. For instance, the co-crystallization of benzoic acid derivatives with pyridine rings leads to extended ribbons through hydrogen bonding, suggesting applications in crystal engineering and molecular recognition (Lemmerer & Bourne, 2012).
Corrosion Inhibition
Pyridine derivatives, including those structurally similar to the compound , have been investigated for their corrosion inhibition properties. Schiff base derivatives with pyridine rings show promising results as mixed-type inhibitors for metals in acidic environments, indicating their potential in protecting industrial materials (Ji et al., 2016).
Biological Imaging Applications
In the realm of biochemistry, derivatives of pyridine and benzoic acid have been synthesized for biological imaging applications, illustrating their role in developing fluorescent sensors. These sensors, with modifications to enhance selectivity and sensitivity for specific ions or molecules, can be applied in intracellular imaging and tracking biological processes (Nolan et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been found to interact with various proteins and enzymes
Mode of Action
The exact mode of action of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is currently unknown due to the lack of specific data. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking, which are common among aromatic compounds and their targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its interaction with targets .
properties
IUPAC Name |
4-methyl-3-(pyridin-4-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-2-3-12(14(17)18)8-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCJYLUYCRYJQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid |
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